N-Demethyl Damirone A

Descripción general

Descripción

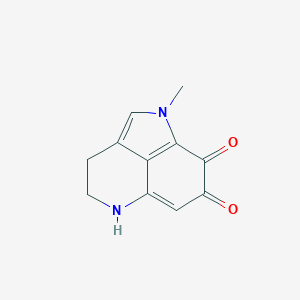

N-Demethyl Damirone A is a member of the pyrroloquinoline alkaloids family, which are physiologically active compounds isolated from marine organisms. These compounds exhibit numerous biological activities due to their highly-fused structures. This compound, in particular, has been studied for its unique structural and electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl Damirone A typically involves the transformation of tricyclic makaluvamines. For instance, makaluvamines H and C, isolated from the marine sponge Zyzzya fuliginosa, can be transformed into damirones A and B, respectively, by alkaline hydrolysis . The specific synthetic route for this compound involves the demethylation of damirone A under controlled conditions.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: N-Demethyl Damirone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-Demethyl Damirone A exhibits notable cytotoxicity against various cancer cell lines. In a study evaluating its effects on pancreatic cancer cells (PANC-1), it demonstrated an IC50 value of approximately 0.046 µM, comparable to established chemotherapeutics like gemcitabine (IC50 = 4 µM) . The structure-activity relationship (SAR) studies indicate that specific substituents at the N-5 and N-9 positions are crucial for enhancing cytotoxicity. For instance, modifications at these sites have shown to either increase or decrease the compound's potency against cancer cells .

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 0.046 | PANC-1 | 4.3 |

| Gemcitabine | 4 | PANC-1 | - |

Case Study: Synthesis and Evaluation of Analog Compounds

A comprehensive study focused on synthesizing various analogs of Damirone A, including N-Demethyl variants, demonstrated the importance of structural modifications in enhancing biological activity. The synthesis involved multiple steps, including demethylation processes that yielded compounds with varying degrees of cytotoxicity against human cancer cell lines .

Case Study: Stability and Formulation

Research into the stability of this compound revealed that both its freebase form and trifluoroacetic acid salt exhibit remarkable stability under controlled conditions. This stability is critical for developing pharmaceutical formulations that can maintain efficacy over time . Furthermore, crystallization studies provided insights into optimizing conditions for drug formulation.

Conclusion and Future Directions

This compound demonstrates significant potential in medicinal chemistry, particularly in anticancer and antimalarial applications. Ongoing research into its structure-activity relationships will be vital for developing new therapeutic agents based on this compound. Future studies should focus on clinical evaluations and exploring the full spectrum of biological activities associated with this promising alkaloid.

Mecanismo De Acción

The mechanism of action of N-Demethyl Damirone A involves its interaction with molecular targets and pathways. It is known to participate in electron transfer reactions, which are crucial for its biological activities. The compound’s ability to form complexes with metal cations, such as magnesium and guanidinium, enhances its electron transfer capabilities .

Comparación Con Compuestos Similares

- Damirone A

- Damirone B

- Damirone C

- Batzelline A

- Batzelline B

- Makaluvamine O

- Makaluvone

Comparison: N-Demethyl Damirone A is unique due to its specific structural and electronic properties. Compared to other similar compounds, it has higher electron affinity and reduction potential, making it more reactive in certain chemical reactions . This uniqueness is attributed to the presence of electron-donating substituents, which enhance its reactivity.

Actividad Biológica

N-Demethyl Damirone A is a pyrroloquinoline alkaloid derived from marine organisms, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antifungal, and antiparasitic properties, supported by research findings, case studies, and comparative analyses with similar compounds.

This compound exhibits unique structural and electronic properties that contribute to its biological activity. The compound's mechanism of action primarily involves electron transfer reactions, which are critical for its interaction with various molecular targets. It has been shown to form complexes with metal cations, enhancing its electron transfer capabilities, which is vital for its biological functions.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including pancreatic cancer (PANC-1) and human epidermoid carcinoma (KB3-1). The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value of approximately 0.046 µM against PANC-1 cells, indicating potent anticancer activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| PANC-1 | 0.046 | 4.3 |

| KB3-1 | 0.2 | - |

The selectivity index suggests that this compound is more effective against pancreatic cancer cells compared to epidermoid carcinoma cells, underscoring its potential as a targeted therapeutic agent.

Antifungal Activity

In addition to its anticancer properties, this compound has been investigated for antifungal activity. Preliminary studies indicate that it exhibits significant antifungal effects against various fungal strains, although specific IC50 values and mechanisms remain under investigation. The ongoing research aims to elucidate the structure-activity relationship (SAR) that governs its antifungal efficacy .

Antiparasitic Activity

This compound has also shown promise in antiparasitic applications. Studies suggest that it may possess activity against protozoan parasites, although detailed evaluations and comparative studies are still required to establish its effectiveness and therapeutic index in this area .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds within the pyrroloquinoline alkaloids family.

Table 2: Comparison of Biological Activities Among Pyrroloquinoline Alkaloids

| Compound | Anticancer Activity (IC50 µM) | Antifungal Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | 0.046 | Yes | Yes |

| Damirone B | 0.054 | Moderate | Limited |

| Makaluvamine D | 0.2 | Yes | Yes |

This comparison illustrates that while this compound demonstrates superior potency against cancer cells compared to other compounds in the series, variations in antifungal and antiparasitic activities highlight the importance of specific structural features in determining efficacy.

Case Studies and Clinical Implications

Case studies involving this compound have focused on its application in personalized medicine approaches. Single-subject research designs have been employed to assess individual responses to treatment with this compound, providing insights into its therapeutic potential and safety profile . These studies emphasize the need for further clinical trials to validate the efficacy and safety of this compound in broader patient populations.

Propiedades

IUPAC Name |

2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-5-6-2-3-12-7-4-8(14)11(15)10(13)9(6)7/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAJEQQAYYNXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCNC3=CC(=O)C(=O)C1=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559054 | |

| Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138683-68-8 | |

| Record name | N-Demethyl Damirone A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.